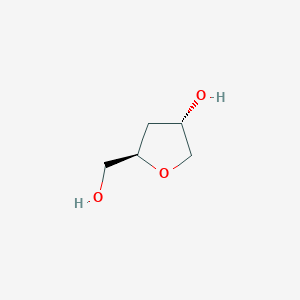

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Descripción

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of carbohydrate chemistry and the systematic investigation of anhydro sugar alcohols. The foundational understanding of such compounds emerged from early twentieth-century research into the dehydration of sugar alcohols, with significant contributions from researchers investigating the formation of anhydro derivatives through acidic dehydration reactions. The specific stereoisomer this compound gained prominence as researchers recognized the importance of stereochemical control in the synthesis of biologically active compounds.

The compound's synthesis pathway was significantly advanced through the development of methodologies involving 2-deoxy-D-ribose as a starting material, as documented in recent synthetic studies. This approach, which involves the reduction of 2-deoxy-D-ribose to ribitol using sodium borohydride followed by dehydration-cyclization in aqueous hydrogen chloride solution, represents a major milestone in the practical synthesis of this chiral building block. The resulting (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which corresponds to the target compound, was obtained with yields exceeding 77 percent, demonstrating the viability of this synthetic route.

The timeline of discovery reflects the evolution from early investigations of anhydro sugar derivatives in the 1940s, when researchers first documented the formation of anhydro derivatives through alkaline treatment of glucose derivatives, to the more sophisticated stereochemistry-controlled syntheses developed in recent decades. The Chemical Abstracts Service registry number 204509-32-0 was assigned to this specific stereoisomer, facilitating its identification and cataloging within chemical databases.

Taxonomic Classification in Organic Chemistry

The taxonomic classification of this compound within the hierarchy of organic chemistry places it squarely within the category of heterocyclic compounds, specifically as a member of the furan derivatives family. The compound belongs to the broader class of cyclic ethers, distinguished by the presence of oxygen as a heteroatom within its five-membered ring structure. Within this classification system, it is further categorized as a tetrahydrofuran derivative, representing the fully saturated analog of the aromatic furan ring system.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the IUPAC name designated as (3S,5R)-5-(hydroxymethyl)oxolan-3-ol. This nomenclature reflects both the stereochemical configuration and the functional group positioning within the molecular framework. Alternative systematic names include 2,5-Anhydro-3-deoxy-D-erythro-pentitol and D-erythro-Pentitol, 2,5-anhydro-3-deoxy-, which emphasize its relationship to pentitol sugar alcohol precursors.

The compound's classification as a chiral molecule is fundamental to its identity, with the (3S,5R) designation indicating the absolute configuration at the two stereogenic centers. This stereochemical specification is crucial for distinguishing it from other possible stereoisomers, including the (3R,5S), (3S,5S), and (3R,5R) configurations, each of which would exhibit different physical, chemical, and biological properties.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Oxygen-containing heterocycles |

| Secondary Class | Cyclic Ethers | Five-membered ring ethers |

| Tertiary Class | Tetrahydrofuran Derivatives | Substituted tetrahydrofurans |

| Stereochemical Class | Chiral Compounds | (3S,5R) configuration |

| Functional Group Class | Polyols | Diol derivatives |

Significance in Chiral Building Block Research

The significance of this compound in chiral building block research stems from its unique combination of structural features that make it an exceptionally versatile synthetic intermediate. The compound's dual hydroxyl functionality provides multiple sites for chemical modification, while its defined stereochemistry ensures predictable outcomes in asymmetric synthesis applications. This combination of attributes has positioned it as a valuable precursor for the synthesis of more complex chiral molecules, particularly in the pharmaceutical and natural product synthesis domains.

The compound's utility as a chiral building block is exemplified by its application in the synthesis of muscarine-like compounds, where it serves as a key intermediate in the preparation of oxolane ammonium salts. In these synthetic pathways, the compound undergoes selective functionalization reactions, including tosylation at the primary hydroxyl group, followed by nucleophilic substitution reactions with various dimethylalkylamines to generate target products with yields ranging from 44 to 81 percent depending on reaction conditions and alkyl chain length.

Research investigations have demonstrated the compound's value in establishing new synthetic methodologies for accessing enantioenriched tetrahydrofuran derivatives. Studies have shown that starting from enantiomeric lactone acids, novel chiral 2,2-disubstituted tetrahydrofuran derivatives can be synthesized in overall yields of 36 to 54 percent through pathways that utilize similar structural motifs. These synthetic approaches highlight the broader significance of tetrahydrofuran-based chiral building blocks in accessing structurally diverse target molecules.

The compound's importance extends to its role in the synthesis of spiro compounds, particularly in the formation of 1,7-dioxaspiro[4.4]nonane derivatives that are present in naturally occurring compounds such as prehispanolones and leopersins. This application demonstrates the compound's utility in constructing complex polycyclic frameworks that are challenging to access through alternative synthetic routes.

| Application Area | Synthetic Target | Yield Range | Key Transformation |

|---|---|---|---|

| Muscarine Analogs | Oxolane ammonium salts | 44-81% | Tosylation/substitution |

| Spiro Compounds | 1,7-dioxaspiro[4.4]nonane | 36-54% | Cyclization reactions |

| Natural Products | Tetrahydrofuran alkaloids | Variable | Multi-step synthesis |

| Pharmaceutical Intermediates | Chiral drug precursors | Variable | Asymmetric synthesis |

The research significance of this compound is further underscored by its commercial availability from multiple specialized chemical suppliers, with pricing structures that reflect its value as a research tool. The compound is typically supplied with purity levels exceeding 95 percent, ensuring its suitability for demanding synthetic applications where stereochemical integrity is paramount.

Contemporary research continues to explore new applications for this compound in the development of novel synthetic methodologies and target molecules. The compound's well-defined stereochemistry and multiple functional handles make it an ideal candidate for investigating new reaction paradigms in asymmetric synthesis, particularly those involving cascade reactions and multi-component couplings that can rapidly access complex molecular architectures from simple chiral precursors.

Propiedades

IUPAC Name |

(3S,5R)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443918 | |

| Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204509-32-0 | |

| Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reduction of Suitable Precursors

The most common synthetic approach to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves the stereoselective reduction of a corresponding ketone precursor, specifically (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-one. This reduction is typically performed using hydride reagents such as:

These reagents reduce the ketone to the corresponding alcohol under inert atmosphere conditions (nitrogen or argon) to prevent oxidation and side reactions. The reaction temperature is generally maintained between 0°C and room temperature to optimize stereoselectivity and yield.

Protection and Deprotection Strategies

To achieve selective functionalization and avoid undesired side reactions, protecting groups are often employed on hydroxyl functionalities during multi-step syntheses. Common protecting groups include:

These groups are introduced prior to reduction or other transformations and removed under mild acidic or fluoride ion conditions after the desired modifications are complete.

Chiral Resolution and Stereochemical Control

The stereochemistry at the 3- and 5-positions is critical. Methods to ensure the correct (3S,5R) configuration include:

- Use of chiral catalysts or chiral auxiliaries during reduction steps.

- Starting from chiral sugar derivatives or protected tetrahydrofuran precursors that inherently possess the desired stereochemistry.

- Employing low-temperature conditions to minimize epimerization.

Industrial Production Methods

Continuous Flow Chemistry

For scale-up, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and reproducibility. This method also facilitates safer handling of reactive hydride reagents and hydrogen gas when catalytic hydrogenation is used.

Catalytic Hydrogenation

An alternative to hydride reductions is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This method allows for:

- Efficient reduction under mild conditions.

- Potential for stereoselective hydrogenation when combined with chiral ligands or additives.

Purification Techniques

Post-synthesis, purification is achieved through:

- Chromatography (flash column chromatography on silica gel).

- Crystallization to obtain high-purity stereoisomers.

- Analytical techniques such as NMR , HPLC , and polarimetry confirm purity and stereochemical integrity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Starting Material | Chiral sugar derivatives or protected tetrahydrofuran | Provides stereochemical framework | Ensures (3S,5R) configuration |

| Reduction | NaBH4 or LiAlH4 in inert atmosphere (0–25°C) | Converts ketone to alcohol | Maintains stereochemistry |

| Protection/Deprotection | TBS-Cl, acetals; deprotection with TBAF or acid | Protects hydroxyl groups during synthesis | Prevents side reactions |

| Catalytic Hydrogenation | Pd/C catalyst under H2 gas | Alternative reduction method | Scalable, mild conditions |

| Purification | Flash chromatography, crystallization | Isolates pure stereoisomer | Confirmed by NMR, HPLC, polarimetry |

Detailed Research Findings

Stereoselective Reduction: Studies show that sodium borohydride reduction of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-one proceeds with high stereoselectivity when performed at low temperatures (0–5°C) in protic solvents like ethanol or tetrahydrofuran (THF). The stereochemical outcome is influenced by solvent polarity and temperature control, which affect hydride delivery to the ketone carbonyl.

Chiral Starting Materials: Utilizing sugar derivatives such as D-xylose or L-threose as starting materials allows for the preservation of stereochemistry through the synthetic sequence. This approach reduces the need for chiral resolution steps and improves overall yield and enantiomeric excess.

Continuous Flow Advantages: Industrial processes employing continuous flow reactors demonstrate enhanced safety and scalability. The precise control over reaction time and temperature reduces side product formation and improves reproducibility, which is critical for pharmaceutical intermediates.

Catalytic Hydrogenation: Palladium on carbon catalyzed hydrogenation offers a clean reduction pathway with minimal waste. When combined with chiral ligands, this method can achieve high enantioselectivity, although it requires careful optimization of catalyst loading and hydrogen pressure.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the presence and stereochemistry of hydroxyl and hydroxymethyl groups through characteristic chemical shifts and coupling constants.

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of stereoisomers, often employing chiral stationary phases.

Polarimetry: Measures optical rotation to verify enantiomeric purity and confirm stereochemical assignments.

Mass Spectrometry (MS): Confirms molecular weight and structural integrity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran using stronger reducing agents.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of a base such as pyridine.

Major Products Formed

Oxidation: (3S,5R)-5-(carboxymethyl)tetrahydrofuran-3-ol.

Reduction: (3S,5R)-5-(hydroxymethyl)tetrahydrofuran.

Substitution: (3S,5R)-5-(hydroxymethyl)-3-tosyltetrahydrofuran.

Aplicaciones Científicas De Investigación

Organic Synthesis

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol serves as an important building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic pathways.

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | (3S,5R)-5-(carboxymethyl)tetrahydrofuran-3-ol |

| Reduction | Lithium aluminum hydride | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran |

| Substitution | Tosyl chloride | (3S,5R)-5-(hydroxymethyl)-3-tosyltetrahydrofuran |

Biological Applications

In biological research, this compound is utilized to study enzyme mechanisms and as a precursor for synthesizing biologically active molecules. It has been investigated for its potential antiviral and anticancer properties.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxicity against various tumor cell lines. This property is attributed to its structural similarity to nucleosides, allowing it to interfere with nucleic acid synthesis and cellular proliferation.

Pharmaceutical Development

The compound is being explored as a precursor in the development of new antiviral agents. Its unique structure allows it to mimic natural nucleosides, potentially leading to the inhibition of viral replication pathways.

Mecanismo De Acción

The mechanism of action of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing processes such as DNA synthesis and repair.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol and its analogs:

Table 1: Structural and Functional Comparison

Key Findings

Purine/Pyrrolo-Pyrimidine Derivatives: The addition of a purine (e.g., 6-amino-2-nitro-purine) or pyrrolo-pyrimidine group at C5 transforms the compound into a nucleoside analog. For example, (2R,3S,5R)-5-(6-Amino-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 6373-93-6) exhibits a melting point of 166–168°C and distinct NMR signals (δ 7.77 ppm for purine protons) . Such derivatives are pivotal in antiviral drug design due to their ability to mimic natural nucleosides.

Fluorinated Derivatives: The introduction of fluorine at C4, as seen in (2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol, enhances metabolic stability and influences crystal packing via hydrogen bonds (e.g., O–H⋯N and N–H⋯O interactions) . These modifications are critical for improving pharmacokinetic profiles in anticancer therapies.

Diarylethylsulfanylmethyl Derivatives: Compounds like (2R,3S,5S*)-5-Ethylsulfanylmethyl-2,3-diphenyl-tetrahydrofuran-3-ol (Compound 38) demonstrate COX-2 inhibitory activity (IC₅₀ values in µM range) and cytotoxicity, attributed to aryl group interactions with enzyme active sites . NOE experiments (e.g., H-2 ↔ H-5 correlations) confirm their rigid conformations, which are essential for target binding.

Stereochemical Variations :

- The enantiomer (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol shares identical functional groups but differs in stereochemistry. Such enantiomers may exhibit divergent biological activities, though specific data for this pair remains unexplored .

Hydroxymethyl Protection Strategies: Analogs with protected hydroxymethyl groups (e.g., bis(4-methoxyphenyl)(phenyl)methoxy) are synthesized to prevent undesired reactions during nucleoside synthesis. For instance, (2R,3S,5R)-5-(6-Amino-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol (CAS 17331-22-5) is a key intermediate in oligonucleotide chemistry .

Actividad Biológica

(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a five-membered tetrahydrofuran ring with hydroxymethyl and hydroxyl functional groups at the 5 and 3 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 118.132 g/mol. The stereochemistry of this compound is crucial as it influences its biological interactions and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reduction of Precursors : Commonly synthesized by reducing (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-one using reducing agents like sodium borohydride or lithium aluminum hydride.

- Industrial Production : In industrial settings, continuous flow reactors are often used to enhance yield and control reaction conditions, with catalytic hydrogenation being a prevalent method.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence critical biological processes such as:

- DNA Synthesis and Repair : The compound may play a role in cellular replication and repair mechanisms.

- Antioxidant Properties : It has shown potential in protecting cells from oxidative stress, which is crucial for maintaining cellular integrity.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits significant antimicrobial activity against certain pathogens. Additionally, it has been studied for its anticancer properties:

- Cytotoxicity Studies : Various studies have demonstrated its cytotoxic effects against different tumor cell lines, suggesting potential applications in cancer therapy .

Comparative Studies

A comparison of this compound with similar compounds reveals distinct differences in biological activity due to stereochemistry:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | Structure | Contains an amino group; potentially more bioactive |

| (2R,3S,5R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-ol | - | Chlorine substituent may enhance reactivity |

| 2-Hydroxymethyl-tetrahydrofuran | - | Lacks chirality; limited biological activity |

Case Studies

- Antiproliferative Effects : A study on tetrahydrofuran-containing acetogenins highlighted their selective antiproliferative activity against human nasopharyngeal carcinoma cell lines. This suggests that similar compounds like this compound may exhibit comparable effects .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with metabolic enzymes showed promising results in modulating their activity, which could be pivotal for drug development .

Q & A

Basic Research Question

- Purity Analysis : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak® IA) and UV detection at 254 nm. Ensure mobile phases (e.g., hexane/isopropanol) are optimized for baseline separation of enantiomers. Purity ≥95% is typically required for biological assays .

- Stereochemical Confirmation : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, - and -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve stereoisomers. Optical rotation ([α]) should align with literature values for validation .

How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Advanced Research Question

Data contradictions often arise from variations in:

- Enantiomeric Purity : Even minor impurities (<2%) in stereoisomers can alter receptor binding. Validate purity via chiral HPLC before assays .

- Experimental Conditions : Differences in buffer pH, temperature, or solvent (e.g., DMSO vs. aqueous) may affect compound stability. Pre-test solubility and stability under assay conditions .

- Biological Models : Cell-line-specific metabolic pathways can modify the compound. Include negative controls and orthogonal assays (e.g., mass spectrometry) to confirm intact compound structure post-exposure .

What strategies optimize the stability of this compound under varying experimental conditions?

Advanced Research Question

- Storage : Store lyophilized samples at -20°C under argon to prevent oxidation. Solutions in anhydrous DMSO (stored at -80°C) show >90% stability over 6 months .

- pH Sensitivity : The compound degrades above pH 7.5. Use phosphate or acetate buffers (pH 4.5–6.5) for aqueous experiments. Monitor degradation via LC-MS .

- Light Exposure : Protect from UV light using amber vials, as hydroxyl groups may undergo photolytic cleavage .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize aqueous waste with 10% sodium bicarbonate before incineration. Solid waste should be sealed in containers labeled for halogenated organic disposal .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation. Provide SDS sheets to medical personnel .

How does the stereochemistry of this compound influence its role in nucleoside analogue development?

Advanced Research Question

The (3S,5R) configuration mimics the ribose moiety in natural nucleosides, enabling incorporation into DNA/RNA polymerase active sites. Modifications at the hydroxymethyl group (e.g., fluorination or azide substitution) enhance metabolic stability while retaining antiviral activity. For example, fluorinated analogues show 10–50× higher resistance to enzymatic degradation compared to non-fluorinated derivatives .

What experimental designs mitigate variability in pharmacological assays involving this compound?

Advanced Research Question

- Dose-Response Curves : Use at least 8 concentrations in triplicate to calculate accurate IC/EC values. Include positive controls (e.g., acyclovir for antiviral assays) .

- Batch-to-Batch Consistency : Validate each synthesis batch via NMR and HPLC. Reproduce key findings with independently synthesized lots .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing, reducing false-positive rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.